4-(2,4-Dichlorophenyl)-1-butene
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Overview
Description
4-(2,4-Dichlorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzene and 1-butene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Heck reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for catalyst addition and temperature control can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-(2,4-dichlorophenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products
Oxidation: Epoxides, diols.
Reduction: 4-(2,4-Dichlorophenyl)butane.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylboronic acid
- 2,4-Dichlorophenyl isothiocyanate
- 2,4-Dichlorophenyl chloroacetate
Uniqueness
4-(2,4-Dichlorophenyl)-1-butene is unique due to its specific structural features, including the butene chain and the dichlorophenyl group. These features confer distinct chemical reactivity and potential applications compared to other similar compounds. For example, while 2,4-dichlorophenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, this compound is more versatile in its reactivity, undergoing a wider range of chemical transformations.
Properties
IUPAC Name |
1-but-3-enyl-2,4-dichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGFWJSOANONN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600235 |
Source
|
Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-22-1 |
Source
|
Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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